molecular formula C17H19BF2O2 B13127375 2,3-Difluoro-4'-pentylbiphenyl-4-boronic acid CAS No. 121219-18-9

2,3-Difluoro-4'-pentylbiphenyl-4-boronic acid

Cat. No.: B13127375
CAS No.: 121219-18-9
M. Wt: 304.1 g/mol
InChI Key: IYOLXARVDPOJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a pentyl group at the 4’ position, and a boronic acid group at the 4 position of the biphenyl structure. The unique structural features of this compound make it a valuable building block for the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid typically involves the following steps:

    Bromination: The starting material, 2,3-difluorobiphenyl, is brominated at the 4’ position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Grignard Reaction: The brominated intermediate undergoes a Grignard reaction with pentylmagnesium bromide to introduce the pentyl group at the 4’ position.

    Borylation: The final step involves the borylation of the biphenyl intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or diaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically used as bases in these reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used solvents.

Major Products

    Biaryl Compounds: The major products of Suzuki-Miyaura cross-coupling reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural features.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylboronic Acid: Similar in structure but lacks the pentyl group.

    2,3-Difluoro-4-(pentyloxy)phenylboronic Acid: Similar but has a pentyloxy group instead of a pentyl group.

    2,3-Difluoro-4-(hexyloxy)phenylboronic Acid: Similar but has a hexyloxy group instead of a pentyl group.

Uniqueness

2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid is unique due to the presence of both fluorine atoms and a pentyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

121219-18-9

Molecular Formula

C17H19BF2O2

Molecular Weight

304.1 g/mol

IUPAC Name

[2,3-difluoro-4-(4-pentylphenyl)phenyl]boronic acid

InChI

InChI=1S/C17H19BF2O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18(21)22)17(20)16(14)19/h6-11,21-22H,2-5H2,1H3

InChI Key

IYOLXARVDPOJPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCCCC)F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.